4-(Bromomethyl)spiro[2.3]hexane

Catalog No.
S14001734
CAS No.
M.F
C7H11Br
M. Wt
175.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)spiro[2.3]hexane

Product Name

4-(Bromomethyl)spiro[2.3]hexane

IUPAC Name

6-(bromomethyl)spiro[2.3]hexane

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

InChI

InChI=1S/C7H11Br/c8-5-6-1-2-7(6)3-4-7/h6H,1-5H2

InChI Key

WZOGAMXOZPVGKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CBr)CC2

4-(Bromomethyl)spiro[2.3]hexane is a chemical compound characterized by its unique spirocyclic structure, incorporating a bromomethyl group at the 4-position. Its molecular formula is C7H11BrC_7H_{11}Br with a molecular weight of approximately 175.07g/mol175.07\,g/mol. The spiro[2.3]hexane framework consists of two fused cyclopropane rings, which contributes to its distinctive properties and reactivity. This compound is notable for its potential applications in organic synthesis and biological research due to its structural features and functional groups.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
  • Oxidation Reactions: The compound can be oxidized to yield corresponding alcohols or ketones, utilizing oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: Reduction processes can convert the bromine atom into hydrogen, resulting in the formation of spiro[2.3]hexane derivatives.

These reactions highlight the versatility of 4-(Bromomethyl)spiro[2.3]hexane in synthetic organic chemistry.

Research on the biological activity of 4-(Bromomethyl)spiro[2.3]hexane is limited, but compounds with similar spirocyclic structures have shown interesting biological properties. For instance, some spirocyclic compounds exhibit antibacterial and antifungal activities, potentially due to their ability to disrupt microbial membranes or interfere with metabolic pathways . Further studies are needed to evaluate the specific biological effects of 4-(Bromomethyl)spiro[2.3]hexane.

The synthesis of 4-(Bromomethyl)spiro[2.3]hexane typically involves the bromination of spiro[2.3]hexane derivatives. Common methods include:

  • Radical Bromination: This method utilizes bromine in the presence of a radical initiator or UV light to facilitate the bromination process, allowing for selective substitution at the desired position on the spirocyclic framework.
  • Cycloaddition Reactions: More advanced synthetic routes may involve cycloaddition reactions using methylenecyclopropanes under photochemical conditions, which can lead to efficient construction of spirocyclic structures.

These methods provide pathways for producing 4-(Bromomethyl)spiro[2.3]hexane with varying degrees of complexity and yield.

4-(Bromomethyl)spiro[2.3]hexane has potential applications in various fields:

  • Organic Synthesis: Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Due to its structural characteristics, it may be investigated for potential therapeutic properties or as a precursor for biologically active compounds.
  • Material Science: The compound could also find applications in developing novel materials with specific mechanical or chemical properties due to its spirocyclic nature.

While specific interaction studies involving 4-(Bromomethyl)spiro[2.3]hexane are scarce, similar compounds have been evaluated for their interactions with biological systems. For instance, studies on structurally related spirocyclic compounds have indicated their ability to interact with cell membranes and influence cellular processes such as signaling pathways or membrane integrity . Future research should focus on elucidating the interaction mechanisms of 4-(Bromomethyl)spiro[2.3]hexane in biological contexts.

Several compounds share structural similarities with 4-(Bromomethyl)spiro[2.3]hexane, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
Spiro[2.3]hexaneParent structureBase structure without substituents
5-(Bromomethyl)spiro[2.3]hexaneBrominated derivativeSimilar reactivity and potential applications
Spiro[2.2]pentaneSmaller ring systemDifferent reactivity patterns due to ring size
Spiro[3.3]heptaneLarger ring systemExhibits different physical and chemical properties

The uniqueness of 4-(Bromomethyl)spiro[2.3]hexane lies in its specific bromomethyl substitution at the 4-position, which influences its reactivity and potential applications compared to other spirocyclic compounds.

XLogP3

2.9

Exact Mass

174.00441 g/mol

Monoisotopic Mass

174.00441 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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